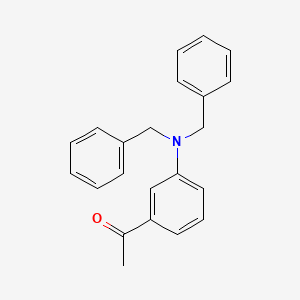

1-(3-(Dibenzylamino)phenyl)ethanone

Description

Significance of Aryl-Substituted Ethanone (B97240) Scaffolds in Chemical Research

The aryl-substituted ethanone scaffold, also known as an acetophenone (B1666503) derivative, is a fundamental structural motif in organic chemistry. nih.govnih.gov This framework, consisting of an acetyl group attached to a phenyl ring, is not only a common feature in a variety of natural products and synthetic compounds but also serves as a versatile intermediate in organic synthesis. rsc.org Its importance is underscored by its presence in numerous pharmacologically active molecules. For instance, derivatives of aryl ethanones are key components in the synthesis of various therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs. mdpi.comresearchgate.net

The reactivity of the carbonyl group and the aromatic ring allows for a wide range of chemical transformations, making aryl-ethanone derivatives valuable starting materials for the construction of more complex molecular structures. organic-chemistry.orgbyjus.com They can undergo reactions such as aldol (B89426) condensations, reductions to alcohols, and various coupling reactions, providing access to a diverse array of chemical entities. The indanone scaffold, a cyclic analog of aryl ketones, has also been highlighted as a promising framework in drug discovery, particularly for neurodegenerative disorders. rsc.orgbeilstein-journals.org

Overview of Dibenzylamino Functionality in Synthetic Chemistry

The dibenzylamino group, a tertiary amine with two benzyl (B1604629) substituents, plays a crucial role in synthetic organic chemistry. One of its most common applications is as a protecting group for primary and secondary amines. nih.gov The benzyl groups can be readily introduced and are stable under a variety of reaction conditions, yet they can be cleaved under specific conditions, such as catalytic hydrogenolysis, to regenerate the free amine. nih.gov This protective strategy is instrumental in multi-step syntheses where the reactivity of an amino group needs to be temporarily masked. nih.gov

Beyond its role as a protecting group, the dibenzylamino moiety can also influence the outcome of chemical reactions. It can act as a directing group, influencing the regioselectivity of reactions on the aromatic ring to which it is attached. nih.govrsc.org In certain contexts, the steric bulk of the dibenzylamino group can control the stereochemistry of adjacent reaction centers. Furthermore, the nitrogen atom's basicity can be exploited in various chemical transformations. nih.govnih.gov

Research Trajectories for Complex Phenyl-Ethanone Derivatives

Current research on complex phenyl-ethanone derivatives is largely driven by the pursuit of new therapeutic agents with improved efficacy and novel mechanisms of action. Scientists are designing and synthesizing new analogs to target a wide range of diseases. For example, some phenyl-ethanone derivatives are being investigated as inhibitors of the MCR-1 enzyme, which is responsible for colistin (B93849) resistance in bacteria, a significant threat to global health. byjus.com

Another promising area of research is the development of phenyl ketone derivatives for the treatment of nonalcoholic fatty liver disease (NAFLD), a condition with a growing prevalence worldwide. chemspider.com Furthermore, the structural framework of aryl-ethanone is being utilized to create compounds with potential applications in treating neurodegenerative diseases like Alzheimer's. rsc.org The synthesis of novel paullone (B27933) derivatives, which are structurally related to indolyl-3-arylacetamides with antitumor properties, also highlights the potential of this chemical class in oncology research. nih.gov The ongoing exploration of new synthetic methodologies continues to expand the chemical space accessible to researchers, paving the way for the discovery of future drugs and advanced materials.

Chemical Compound Data

The following tables provide key information on the chemical compounds mentioned in this article.

Table 1: 1-(3-(Dibenzylamino)phenyl)ethanone

| Property | Value |

| CAS Number | 251966-49-1 |

| Molecular Formula | C22H21NO |

| Molecular Weight | 315.41 g/mol |

| Purity | ≥95% |

| Storage | 2-8 °C |

Data sourced from chemical supplier information. chemsrc.com

Table 2: 1-(3-Aminophenyl)ethanone

| Property | Value | Reference |

| CAS Number | 99-03-6 | nih.govchemsrc.com |

| Molecular Formula | C8H9NO | nih.gov |

| Molecular Weight | 135.16 g/mol | nih.gov |

| Melting Point | 94-98 °C | chemsrc.com |

| Boiling Point | 289-290 °C | |

| Appearance | Yellowish crystalline solid |

This compound is a likely precursor in the synthesis of this compound.

Synthesis of this compound

A plausible and common synthetic route to prepare this compound is through the N-alkylation of 1-(3-aminophenyl)ethanone. This reaction involves treating the primary amine with two equivalents of a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a suitable base to neutralize the hydrogen halide byproduct.

Proposed Reaction Scheme:

Alternatively, the compound could potentially be synthesized via a Friedel-Crafts acylation of N,N-dibenzylaniline using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst. organic-chemistry.orgbyjus.com However, Friedel-Crafts reactions on anilines can sometimes be challenging due to the interaction of the basic nitrogen atom with the Lewis acid catalyst. quora.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(dibenzylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c1-18(24)21-13-8-14-22(15-21)23(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTIGZASJSAWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459961 | |

| Record name | Ethanone, 1-[3-[bis(phenylmethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251966-49-1 | |

| Record name | Ethanone, 1-[3-[bis(phenylmethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon skeleton and the placement of protons.

The ¹H and ¹³C NMR spectra of 1-(3-(dibenzylamino)phenyl)ethanone provide the initial and most critical data for its structural verification. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the acetyl methyl group, the benzylic methylene protons, and the aromatic protons on the three phenyl rings. The electron-donating dibenzylamino group and the electron-withdrawing acetyl group exert significant influence on the chemical shifts of the protons on the central phenyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the presence of all unique carbon atoms in the molecule. The carbonyl carbon of the ketone is typically observed at a characteristic downfield shift. The signals for the aromatic carbons are spread over a range determined by the electronic effects of the substituents, while the aliphatic carbons of the methyl and benzylic groups appear in the upfield region of the spectrum. libretexts.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Acetyl (CH₃) | ~2.55 | Singlet | 3H |

| Benzylic (CH₂) | ~4.70 | Singlet | 4H |

| Aromatic (H-2) | ~7.20 | Singlet (or narrow triplet) | 1H |

| Aromatic (H-4) | ~7.50 | Doublet of doublets | 1H |

| Aromatic (H-5) | ~7.30 | Triplet | 1H |

| Aromatic (H-6) | ~6.95 | Doublet of doublets | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetyl (CH₃) | ~26.5 |

| Benzylic (CH₂) | ~54.0 |

| Aromatic (C-5) | ~118.0 |

| Aromatic (C-6) | ~119.0 |

| Aromatic (C-2) | ~122.5 |

| Aromatic (C-4) | ~129.0 |

| Aromatic (Benzyl C-ortho, C-para) | ~127.0 - 129.0 |

| Aromatic (Benzyl C-meta) | ~127.5 |

| Aromatic (C-1) | ~138.0 |

| Aromatic (Benzyl C-ipso) | ~138.5 |

| Aromatic (C-3) | ~148.0 |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between the coupled protons on the central aromatic ring (H-4, H-5, and H-6). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). raco.catgoogle.com This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For example, the proton signal at ~2.55 ppm would correlate with the carbon signal at ~26.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). raco.catgoogle.com This is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. Key HMBC correlations would include:

The acetyl protons (~2.55 ppm) to the carbonyl carbon (~198.0 ppm) and the C-1 carbon of the central ring (~138.0 ppm).

The benzylic protons (~4.70 ppm) to the C-3 carbon of the central ring (~148.0 ppm) and the ipso-carbon of the benzyl (B1604629) rings (~138.5 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can confirm stereochemical details and assignments. Expected correlations would be seen between the benzylic CH₂ protons and the ortho-protons of the benzyl groups, as well as the H-2 and H-4 protons on the central ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nist.govnist.gov

The IR spectrum of this compound would display several characteristic absorption bands:

A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ketone group.

Absorptions related to the C-N stretching of the tertiary aromatic amine.

Multiple bands for aromatic C=C ring stretching .

Bands corresponding to aromatic (sp² C-H) and aliphatic (sp³ C-H) stretching .

Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3100-3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000-2850 | Medium-Weak |

| C=O (Ketone) | Stretch | ~1685 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers further structural evidence. libretexts.org

For this compound (C₂₂H₂₁NO), the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation is dominated by cleavages at the bonds adjacent to the carbonyl group (α-cleavage) and the nitrogen atom.

Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion.

Loss of an acetyl radical (•COCH₃) to form the [M-43]⁺ ion.

Cleavage of a benzyl group to form the [M-91]⁺ ion.

The formation of the benzyl cation or tropylium ion at m/z 91, which is often a very stable and abundant fragment.

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Identity |

|---|---|---|

| 315 | [C₂₂H₂₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 300 | [C₂₁H₁₈NO]⁺ | [M - CH₃]⁺ |

| 272 | [C₂₀H₁₆NO]⁺ | [M - COCH₃]⁺ |

| 224 | [C₁₅H₁₄N]⁺ | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium Cation |

Integration of Spectroscopic Data for Comprehensive Structural Verification

The definitive structural elucidation of this compound is achieved not by any single technique, but by the careful integration of all spectroscopic data.

The process begins with MS, which establishes the molecular formula (C₂₂H₂₁NO) and molecular weight (315 g/mol ). The IR spectrum confirms the presence of key functional groups, namely a ketone (C=O) and an aromatic amine (C-N).

Structure Activity Relationship Sar Studies and Analogue Design in Advanced Chemical Synthesis

Systematic Modification of the Dibenzylamino Moiety

The dibenzylamino group is a critical pharmacophore, and its modification has been a key strategy in SAR studies.

| Analogue | N-Substitution | Observed Impact |

|---|---|---|

| 1-[3-(Dimethylamino)phenyl]ethanone | Methyl | Altered reactivity and physical properties due to reduced steric bulk compared to benzyl (B1604629) groups. sigmaaldrich.com |

| 1-[4-(Diethylamino)-3-methylphenyl]ethanone | Ethyl | Modified electronic and steric profile influencing intermolecular interactions. nih.gov |

| Aryl-substituted monoazines | Aryl groups | Demonstrated that aryl substitution can direct nucleophilic attack and alter the electronic landscape of the molecule. researchgate.net |

Derivatization of the Phenylethanone Backbone

Modifications to the phenylethanone portion of the molecule provide another avenue for fine-tuning its properties.

The nature and position of substituents on the phenyl ring can dramatically alter a compound's physical and chemical properties. ontosight.ai Electron-donating groups, such as methoxy (B1213986) groups, and electron-withdrawing groups, like halogens or trifluoromethyl groups, can modulate the electron density of the aromatic ring, affecting its reactivity and potential for intermolecular interactions. researchgate.netrsc.org For instance, the introduction of a trifluoromethyl group is known to increase lipophilicity and metabolic stability. ontosight.ai The position of these substituents (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of these functional groups and can influence intramolecular hydrogen bonding. ontosight.ai

| Substituent Type | Example Compound/Class | Observed Effects |

|---|---|---|

| Halogens (e.g., F, Cl, Br) | Halogenated N-benzylisatin derivatives | Generally well-tolerated, leading to high yields and good to excellent enantioselectivities in certain reactions. researchgate.net |

| Methoxy Groups | 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | Can enhance anti-inflammatory activity. rsc.org |

| Trifluoromethyl Groups | 1-(3-(Trifluoromethyl)phenyl)ethanone | Increases lipophilicity and metabolic stability. ontosight.ai |

The carbonyl group of the ethanone (B97240) moiety is a key site for chemical modification. For example, its reduction to a hydroxyl group or conversion to an oxime or hydrazone can lead to compounds with different chemical and biological profiles. In some instances, the carbonyl group has been incorporated into a larger ring system, such as in 4-phenylchroman analogues, where its presence was found to be crucial for potency at certain receptors. nih.gov Another strategy involves the thioacetalization of the carbonyl group, creating dithiane derivatives that can serve as versatile synthetic intermediates. organic-chemistry.org These modifications alter the polarity, hydrogen-bonding capacity, and geometry of this part of the molecule.

Design of Next-Generation Analogues and Derivatives

The insights gained from systematic SAR studies are instrumental in the rational design of next-generation analogues with improved properties. By combining optimal substitutions on both the dibenzylamino moiety and the phenylethanone backbone, researchers can develop new compounds with enhanced activity and selectivity. For example, a study on 1-phenyl-2-(phenylamino)ethanone derivatives, which share a similar structural backbone, demonstrated that combining specific substitutions on the phenyl rings led to potent inhibitors of a bacterial resistance enzyme. nih.govmdpi.com Molecular docking studies often complement these synthetic efforts, providing a theoretical basis for the observed SAR and guiding the design of new derivatives with predicted high affinity for their biological targets. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules like 1-(3-(dibenzylamino)phenyl)ethanone, DFT is employed to predict a variety of properties, including molecular geometry, vibrational frequencies, and NMR chemical shifts, as well as to explore potential reaction mechanisms.

DFT calculations are a cornerstone for predicting spectroscopic properties. By optimizing the molecule's geometry, researchers can calculate its vibrational frequencies. These theoretical frequencies, when compared with experimental data from FT-IR and Raman spectroscopy, allow for precise assignment of vibrational modes. nih.govesisresearch.org For instance, studies on similar benzamide (B126) and cyclobutane (B1203170) derivatives have shown a strong correlation between experimental and calculated values, often using the B3LYP functional with basis sets like 6-31G(d,p) or cc-pVDZ. nih.govniscpr.res.in This correlation validates the computed geometry and provides a deeper understanding of the molecule's structural characteristics. niscpr.res.in

Similarly, predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. epfl.chlibretexts.orgucl.ac.ukliverpool.ac.ukmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. mdpi.com The accuracy of these predictions depends on the chosen DFT functional and basis set, with various functionals often tested to find the best fit with experimental data. nih.gov For complex molecules, considering different conformers is crucial for achieving high accuracy in NMR shift predictions. epfl.ch The chemical shifts are influenced by the electronic environment of each nucleus, which is affected by factors like electronegativity and magnetic anisotropy of nearby functional groups. ucl.ac.uk

Table 1: Illustrative Example of DFT Functionals for Spectroscopic Predictions

| Computational Task | Common DFT Functionals | Typical Basis Sets | Target Property |

|---|---|---|---|

| Geometry Optimization | B3LYP, M06-2X, PBE0 | 6-31G(d,p), TZVP, cc-pVDZ | Minimum energy conformer |

| Vibrational Frequencies | B3LYP, B97D, TPSSTPSS | 6-311+G(d,p), TZVP | IR & Raman spectra |

This table represents common methods used in computational chemistry for spectroscopic predictions on organic molecules and is not specific to this compound.

DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. researchgate.netmdpi.com This involves identifying transition states, intermediates, and the associated activation energies. For example, in studies of cycloaddition reactions, DFT calculations can predict whether a reaction will proceed through a concerted or stepwise mechanism and can explain the observed regioselectivity by analyzing the energies of different reaction pathways. mdpi.commdpi.com By examining the electronic properties and orbital interactions of reactants, DFT provides a molecular-level understanding of why certain products are favored over others, which is critical for designing new synthetic routes. researchgate.netmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). grafiati.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. grafiati.comnih.gov

Docking algorithms explore possible binding poses of a ligand within a protein's active site and use a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.govmdpi.com For derivatives of similar structures like 1-phenyl-2-(phenylamino)ethanone, docking studies have been used to identify potential inhibitors of bacterial enzymes by predicting how they fit into the catalytic cavity. researchgate.net The results can guide the synthesis of new derivatives with improved potency by suggesting modifications that enhance binding interactions. nih.govresearchgate.net

Table 2: Example Docking Scores for Potential Inhibitors Against a Target

| Compound | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| Compound A | -8.6 | SARS-CoV-2 Mpro |

| Compound B | -10.16 | Monoamine oxidase B |

This table shows representative binding affinity scores from various molecular docking studies to illustrate the type of data generated. nih.govmdpi.com It does not represent data for this compound.

Beyond predicting binding affinity, docking simulations provide detailed 3D models of the ligand-receptor complex. nih.gov These models allow for the analysis of the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, a docking study might reveal that a ligand forms crucial hydrogen bonds with specific amino acid residues like glutamic acid or threonine in the active site. mdpi.com This information is vital for structure-activity relationship (SAR) studies and for optimizing lead compounds to improve their efficacy and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the conformational flexibility and stability of both the ligand and the protein-ligand complex. nih.govresearchgate.net

MD simulations are used to assess the stability of the binding pose predicted by docking. grafiati.comnih.gov By monitoring parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation (typically nanoseconds to microseconds), researchers can determine if the complex is stable or if the ligand dissociates. nih.gov A stable complex will generally show low and converging RMSD values, indicating that the ligand remains securely in the binding pocket. researchgate.netnih.gov These simulations confirm the stability of key interactions, such as hydrogen bonds, observed in the initial docking pose. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern drug discovery and medicinal chemistry. creative-biostructure.com It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comdergipark.org.tr By quantifying how variations in molecular features affect a molecule's potency, efficacy, or toxicity, QSAR models can predict the activity of novel compounds, guide lead optimization, and provide insights into the mechanism of action at a molecular level. creative-biostructure.commdpi.com These models are broadly categorized into 2D-QSAR, which uses descriptors calculated from the 2D representation of a molecule, and 3D-QSAR, which considers the three-dimensional structural information. dergipark.org.trnih.gov

While specific QSAR studies focused exclusively on this compound are not extensively available in public literature, the principles of QSAR can be applied to predict its potential biological activities based on its structural motifs. The presence of an aromatic ketone, a tertiary amine with two benzyl (B1604629) groups, suggests that this compound could be analyzed within QSAR models developed for classes of compounds such as kinase inhibitors, anticancer agents, or other receptor modulators where these functional groups are prevalent. nih.govmdpi.com

For instance, in the context of predicting anticancer activity, a hypothetical QSAR model could be developed for a series of aminoketone derivatives. In such a model, the biological activity, often expressed as the half-maximal inhibitory concentration (IC50), would be the dependent variable. The independent variables would be a set of molecular descriptors calculated for each compound in the series.

Key Molecular Descriptors for a Hypothetical QSAR Model:

A selection of descriptors that would be relevant for a QSAR analysis of this compound and its analogs could include:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be related to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov The dipole moment and atomic charges are also critical. For instance, the partial charge on the carbonyl oxygen and the nitrogen atom would be significant.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and molecular weight (MW) are common examples. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated around the molecules to map regions where bulky groups increase or decrease activity. nih.govmdpi.com

Hypothetical QSAR Study Data:

To illustrate the application of QSAR, consider a hypothetical dataset of compounds structurally related to this compound, tested for their inhibitory activity against a specific protein kinase. The goal is to build a model that can predict the pIC50 (the negative logarithm of the IC50 value) based on calculated molecular descriptors.

A multiple linear regression (MLR) analysis could yield a QSAR equation similar to this hypothetical example:

pIC50 = 0.85(logP) - 0.15(MR) + 1.25(HOMO) - 0.90(Dipole) + 5.40**

This equation suggests that higher hydrophobicity (logP) and a higher HOMO energy level contribute positively to the biological activity, while larger molecular size (MR) and a higher dipole moment have a negative impact.

Table 1: Hypothetical Dataset for QSAR Analysis of Aminoketone Derivatives

| Compound | pIC50 (Experimental) | logP | Molar Refractivity (MR) | HOMO (eV) | Dipole (Debye) | pIC50 (Predicted) |

| 1-(3-(Dimethylamino)phenyl)ethanone | 5.2 | 2.1 | 50.2 | -5.8 | 3.1 | 5.3 |

| 1-(3-(Diethylamino)phenyl)ethanone | 5.5 | 2.8 | 59.4 | -5.7 | 3.3 | 5.6 |

| This compound | 6.8 | 5.5 | 98.5 | -5.2 | 2.9 | 6.7 |

| 1-(4-(Dibenzylamino)phenyl)ethanone | 6.5 | 5.5 | 98.5 | -5.3 | 3.5 | 6.3 |

| 1-(3-(Dipropylamino)phenyl)ethanone | 5.9 | 3.9 | 78.6 | -5.6 | 3.4 | 5.9 |

Table 2: Statistical Validation of the Hypothetical QSAR Model

| Statistical Parameter | Value | Description |

| r² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the experimental activity is explained by the model. |

| q² (Cross-validated r²) | 0.85 | A measure of the predictive power of the model, obtained through cross-validation. A value > 0.5 is generally considered good. |

| F-statistic | 120.5 | A high value indicates a statistically significant relationship between the descriptors and the activity. |

| Standard Error of Estimate | 0.15 | Represents the average deviation of the predicted values from the experimental values. |

The statistical parameters in Table 2 would indicate that the hypothetical model is robust and has good predictive capability. nih.govnih.gov Such a model would be valuable for designing new analogs of this compound with potentially enhanced activity. For example, based on the hypothetical equation, chemists might synthesize new compounds with increased hydrophobicity while trying to maintain a lower dipole moment to improve their biological efficacy. The integration of QSAR with machine learning techniques, such as random forests and neural networks, could further enhance the predictive power of such models for complex biological systems. nih.govmorressier.com

Mechanistic Investigations of Chemical Reactivity and Interactions

Exploration of Reaction Mechanisms in Dibenzylamino Compound Synthesis

The synthesis of 1-(3-(Dibenzylamino)phenyl)ethanone, while not extensively detailed in dedicated literature, can be approached through established organic chemistry reactions. A primary route involves the formation of the dibenzylamino moiety on a phenylacetone (B166967) precursor.

A plausible synthetic pathway is the nucleophilic substitution of 3-aminoacetophenone with benzyl (B1604629) halides (e.g., benzyl bromide or benzyl chloride). This reaction would proceed via an SN2 mechanism where the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This process would be repeated to attach the second benzyl group.

Alternatively, reductive amination could be employed. This would involve reacting 3-aminoacetophenone with benzaldehyde (B42025) to form a Schiff base (imine), which is then reduced in situ to the secondary amine. A second reductive amination step with another equivalent of benzaldehyde would yield the final tertiary amine, this compound.

Another key reaction in the synthesis of related ketone structures is the Claisen condensation . This reaction is fundamental for forming carbon-carbon bonds and is often used to produce 1,3-diketones by reacting a ketone with an ester in the presence of a strong base. eurjchem.com While not a direct route to the title compound, variations of this and related acylation reactions, such as the Friedel-Crafts acylation of a dibenzylamino-substituted benzene (B151609) ring with an acetylating agent (like acetyl chloride or acetic anhydride), represent a viable synthetic strategy. The synthesis of various 1,3-diketones often involves the reaction of ketones and esters, catalyzed by bases like sodium ethoxide or sodium amide. researchgate.net

The table below outlines potential synthetic reactions for compounds with similar functional groups.

| Reaction Type | Reactants | Key Mechanistic Feature |

| Nucleophilic Substitution | 3-aminoacetophenone, Benzyl Halide | Nucleophilic attack by amine nitrogen on benzylic carbon. |

| Reductive Amination | 3-aminoacetophenone, Benzaldehyde, Reducing Agent | Formation and subsequent reduction of an imine intermediate. |

| Friedel-Crafts Acylation | N,N-dibenzylaniline, Acetyl Chloride, Lewis Acid | Electrophilic aromatic substitution to introduce the acetyl group. |

| Claisen-type Condensation | Ketone Enolate, Acylating Agent | Nucleophilic acyl substitution to form a β-diketone structure. organic-chemistry.org |

Elucidation of Molecular Interaction Pathways with Biological Targets

The structural features of this compound, namely the bulky, hydrophobic dibenzyl groups, the aromatic system, and the polar ketone group, suggest potential interactions with biological macromolecules like enzymes and receptors.

Enzyme activity is often regulated by molecules that bind to sites other than the active site, known as allosteric sites. youtube.com This binding induces a conformational change in the enzyme, altering its catalytic efficiency. youtube.com This can either enhance (allosteric activation) or decrease (allosteric inhibition) the enzyme's activity. youtube.com

For a molecule like this compound, several interaction modes could lead to enzyme inhibition:

Hydrophobic Interactions: The two benzyl groups and the phenyl ring create a large, nonpolar surface area that can favorably interact with hydrophobic pockets within an enzyme's allosteric site.

Hydrogen Bonding: The oxygen atom of the ethanone (B97240) (acetyl) group can act as a hydrogen bond acceptor, forming a bond with suitable donor groups (e.g., -OH, -NH) on amino acid residues in the enzyme.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Allosteric inhibition occurs when the binding of an inhibitor to an allosteric site causes a conformational change that reduces the affinity of the substrate for the active site or impairs the catalytic function of the enzyme. youtube.com The end product of a metabolic pathway can often act as an allosteric inhibitor for an enzyme earlier in the pathway, a process known as feedback inhibition. youtube.com While specific enzyme targets for this compound are not defined, its structure is conducive to acting as an allosteric modulator. plos.org

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The binding of a ligand to a receptor initiates a signaling cascade. The nature of this binding is governed by the complementary chemical features of the ligand and the receptor's binding pocket.

Based on its structure, this compound could potentially interact with various receptors. For instance, studies on other phenyl-containing compounds show that they can bind to receptors like the μ-opioid receptor or the PCP receptor. nih.govnih.gov The binding affinity is highly dependent on the stereochemistry and the nature of the substituents. nih.gov

The potential binding mechanism for this compound would likely involve a combination of forces:

The dibenzylamino group could fit into a large, hydrophobic pocket of a receptor.

The tertiary amine nitrogen , being basic, could be protonated at physiological pH and form an ionic bond with an acidic amino acid residue like aspartic acid or glutamic acid.

The phenyl ring attached to the acetyl group can participate in π-π stacking or hydrophobic interactions.

The acetyl group's carbonyl oxygen can serve as a hydrogen bond acceptor. nih.gov

The table below summarizes the potential molecular interactions contributing to receptor binding.

| Structural Moiety of Compound | Potential Interacting Residue(s) | Type of Interaction |

| Dibenzyl Groups | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic Interaction |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Carbonyl Oxygen | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond (Acceptor) |

| Tertiary Amine (protonated) | Aspartic Acid, Glutamic Acid | Ionic Bond / Salt Bridge |

Advanced Experimental Techniques for Mechanistic Elucidation

A variety of sophisticated techniques are employed to investigate the reaction mechanisms and molecular interactions of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of reaction products and intermediates. researchgate.net Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, helping to determine the conformation of the molecule in solution.

Mass Spectrometry (MS): MS is used to determine the molecular weight of compounds and can help identify products and intermediates in a reaction mixture. researchgate.net Tandem MS (MS/MS) can be used to fragment molecules, providing structural information.

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in its crystalline state. When a compound is co-crystallized with its biological target (e.g., an enzyme or receptor), it can reveal the exact binding mode and the specific interactions at an atomic level. nih.gov

Computational Modeling and Molecular Dynamics (MD) Simulations: These in silico methods are powerful tools for predicting and analyzing molecular interactions. nih.gov Molecular docking can predict the preferred binding orientation of a ligand to its target, while MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and the conformational changes that occur. nih.govnih.gov

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying concentrations of reactants, temperature, or catalysts) can provide crucial data to elucidate reaction mechanisms. researchgate.net For biological interactions, techniques like Surface Plasmon Resonance (SPR) can measure the kinetics (association and dissociation rates) of a ligand binding to a receptor.

Exploration of Biological Activities and Pharmacological Potential in Vitro and Pre Clinical Focus

Antimicrobial Activity Studies

The antimicrobial potential of 1-(3-(Dibenzylamino)phenyl)ethanone and its derivatives has been a subject of scientific inquiry, with studies examining its efficacy against a spectrum of bacterial and fungal pathogens.

Derivatives of this compound have demonstrated varied levels of antibacterial activity. For instance, a series of 1-(3-phenyl-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazin-6-yl)-ethanone derivatives were synthesized and evaluated for their antibacterial effects. All the synthesized compounds in this class showed activity against Escherichia coli and Staphylococcus aureus. researchgate.net However, only specific compounds within this series were found to be active against Bacillus subtilis. researchgate.net Another related Schiff base compound, (E)-1-[3-(2-hydroxybenzylideneamino)phenyl]ethanone, showed significant activity against Salmonella typhimurium, with an inhibition zone of 15 mm, which was comparable to the standard drug Cefotaxime (16 mm). nih.gov In contrast, this particular compound exhibited minimal activity against E. coli and S. aureus, with inhibition zones under 2 mm. nih.gov

Table 1: Antibacterial Activity of Related Ethanone (B97240) Derivatives

| Compound Class | Bacterial Strain | Activity | Source |

|---|---|---|---|

| 1-(3-Phenyl-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazin-6-yl)-ethanone derivatives | E. coli | Active | researchgate.net |

| S. aureus | Active | researchgate.net | |

| B. subtilis | Active (select compounds) | researchgate.net | |

| (E)-1-[3-(2-hydroxybenzylideneamino)phenyl]ethanone | S. typhimurium | Significant | nih.gov |

| E. coli | Minimal | nih.gov | |

| S. aureus | Minimal | nih.gov |

The antifungal properties of compounds structurally related to this compound have also been investigated. The same series of 1-(3-phenyl-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazin-6-yl)-ethanone derivatives that showed antibacterial effects were also found to be active against the fungal pathogen Aspergillus niger. researchgate.net In a different study, the compound Dibenzalacetone displayed potent antimicrobial activity against the fungus Candida albicans. zealjournals.com

Anti-inflammatory and Analgesic Properties

Research has also delved into the potential of related compounds to mitigate inflammation and pain, key areas in the development of new therapeutic agents.

Studies on 1-(3-phenyl-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazin-6-yl)-ethanone derivatives have shown their effectiveness in inhibiting carrageenan-induced edema, with inhibition percentages ranging from 25% to 83.3%. researchgate.netnih.gov One compound in this series, 4j, was particularly potent, showing 83.3% inhibition, which surpassed the standard drug's efficacy (79.5%). nih.gov Furthermore, a series of 1,3-benzothiazinone derivatives demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide and TNF-α induced by lipopolysaccharides (LPS) in RAW264.7 cells. nih.gov These compounds also down-regulated COX-2 and increased the production of the anti-inflammatory cytokine IL-10. nih.gov

The analgesic effects of these compounds have been evaluated in pre-clinical models. The 1-(3-phenyl-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazin-6-yl)-ethanone derivatives that were tested for analgesic activity demonstrated a protective effect ranging from 53% to 66%. nih.gov The most active compound, 4j, showed a 65.35% protection rate in pain models. researchgate.net In a separate study, a series of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones were found to elevate pain thresholds in both inflamed and normal feet in a modified Randall-Selitto analgesic assay, a characteristic not commonly seen with nonsteroidal anti-inflammatory agents. nih.gov

Anticancer and Antiproliferative Activity

The potential of related chemical structures as anticancer agents has been an active area of research, with studies focusing on their ability to inhibit the growth of cancer cells.

A series of 1,3-diarylpyrazolone compounds were synthesized and evaluated for their antiproliferative activity against human lung adenocarcinoma cell lines (A549 and NCI-H522). nih.gov Among these, pyrazolone (B3327878) P7 showed high antiproliferative activity against both cancer cell lines while being significantly less cytotoxic to non-cancerous cells. nih.gov The study indicated that these compounds could arrest the cell cycle at different phases, suggesting a mechanism for their anticancer effects. nih.gov In another line of research, novel 1,3-dimethyl-6-amino indazole derivatives were designed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. nih.gov One of these compounds demonstrated potent anticancer activity by inducing apoptosis and selectively activating extracellular signal-regulated kinases (ERK) in hypopharyngeal carcinoma cells. nih.gov

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HT29, A549, HeLa)

The cytotoxic potential of this compound and its derivatives has been evaluated against several human cancer cell lines, including HT29 (colon adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer).

Derivatives of isoindole-1,3-dione, a related structural class, have demonstrated inhibitory effects on the viability of A549 cells. nih.gov Specifically, N-benzylisoindole-1,3-dione derivatives showed greater cytotoxicity in A549 cell lines compared to HeLa cell lines. nih.gov For instance, two N-benzyl derivatives exhibited IC₅₀ values of 114.25 µM and 116.26 µM against A549-Luc cells after 48 hours of incubation. nih.gov Other studies on different heterocyclic compounds, such as pyranone derivatives, have also reported cytotoxic activity against both HeLa and A549 cells, with some compounds showing IC₅₀ values as low as 11.8 µM against HeLa and 12.7 µM against A549 cells. researcher.life While these results are for related but distinct compounds, they highlight the ongoing investigation into the anticancer potential of various synthetic molecules. Research on Onosma species has also identified compounds with significant anticancer activity against HT-29 and MCF-7 (breast adenocarcinoma) cell lines. researchgate.net

Interactive Data Table: In Vitro Cytotoxicity of Related Compounds

| Compound Class | Cell Line | IC₅₀ Value (µM) | Reference |

| N-benzylisoindole-1,3-dione derivative 1 | A549-Luc | 114.25 | nih.gov |

| N-benzylisoindole-1,3-dione derivative 2 | A549-Luc | 116.26 | nih.gov |

| Pyranone derivative 6e | HeLa | 11.8 | researcher.life |

| Pyranone derivative 6e | A549 | 12.7 | researcher.life |

Mechanisms of Growth Inhibition and Cell Cycle Modulation

The mechanisms by which compounds like this compound may inhibit cancer cell growth often involve interference with the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Key proteins that regulate this process, such as cyclin-dependent kinases (CDKs) and their inhibitors, are often targets for anticancer agents. nih.govnih.gov

For example, the inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from proliferating. nih.gov In some cancer cell lines, the induction of p21WAF1, a CDK inhibitor, has been linked to growth arrest and has been shown to be regulated by pathways like the MEK/ERK pathway. researchgate.net The forced expression of p21WAF1 in rhabdomyosarcoma cells has been shown to cause growth arrest. researchgate.net While the specific mechanisms of this compound are not detailed in the provided search results, the study of related compounds suggests that modulation of the cell cycle is a plausible mechanism for its observed cytotoxicity.

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, and the search for new drugs to combat Mycobacterium tuberculosis is ongoing. nih.govnih.gov Benzoxazine derivatives, which share some structural similarities with the phenyl-ethanone core of the subject compound, have been reported to possess antimycobacterial activity. nih.gov Research into new antitubercular agents often involves screening diverse chemical libraries for compounds that can inhibit the growth of M. tuberculosis. The discovery of compounds with novel mechanisms of action is particularly important to address the challenge of drug-resistant strains. nih.govnih.gov

Anticonvulsant Properties

There is a continuous need for new antiepileptic drugs with novel mechanisms of action to improve treatment outcomes and manage drug-resistant epilepsy. nih.govwikipedia.orgmdpi.comresearchgate.net Research into new anticonvulsant agents often involves screening compounds in various animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.comresearchgate.net These tests help to identify compounds that can prevent or reduce the severity of seizures. For example, the compound 1-diethylamino-3-phenylprop-2-en-1-one has shown protective effects in both MES and scPTZ screens in mice and rats. nih.govmdpi.comresearchgate.net While this compound is structurally different from this compound, the findings highlight the potential for novel synthetic molecules to exhibit anticonvulsant properties.

Applications in Advanced Materials Science

Aggregation-Induced Emission (AIE) Properties

There is no scientific literature available that describes or investigates the Aggregation-Induced Emission (AIE) properties of 1-(3-(Dibenzylamino)phenyl)ethanone. AIE is a phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. This effect is often observed in molecules with rotatable groups, such as the benzyl (B1604629) groups present in the target compound, which can dissipate energy through non-radiative pathways in solution. In an aggregated state, the restriction of these intramolecular rotations can block the non-radiative channels and open up radiative decay, leading to strong fluorescence. However, no studies have been conducted to confirm if this compound exhibits this behavior. Therefore, no data on its AIE characteristics, quantum yields in aggregated vs. solution states, or the mechanism behind any potential AIE effect can be provided.

Potential for Optoelectronic Materials

There is a lack of published research on the potential applications of this compound in optoelectronic materials. Compounds with donor-acceptor structures and luminescent properties are often explored for use in devices such as organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. The dibenzylamino group can act as an electron donor, while the ethanone (B97240) group has electron-withdrawing characteristics, suggesting potential for intramolecular charge transfer (ICT), a property often sought in optoelectronic materials. Despite this structural potential, no studies have been published that evaluate its electroluminescence, charge transport properties, or performance in any optoelectronic device. Consequently, there are no research findings or data tables detailing its suitability for such applications.

Integration into Novel Nanomaterials

Information regarding the integration of this compound into novel nanomaterials is not available in the current scientific literature. The incorporation of organic molecules into nanomaterials like nanoparticles, polymers, or metal-organic frameworks can lead to hybrid materials with enhanced or novel functionalities for applications in areas such as bioimaging, sensing, or catalysis. However, there are no reports of this compound being used as a building block, dopant, or functional component in any nanomaterial. As a result, there are no detailed research findings on its synthesis into nanostructures or the properties of any such resulting materials.

Q & A

Q. Q1. What are the primary synthetic routes for 1-(3-(Dibenzylamino)phenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example:

Friedel-Crafts Approach : React 3-(dibenzylamino)benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Substitution Route : Start with 1-(3-chlorophenyl)ethanone and substitute chlorine with dibenzylamine using a palladium catalyst in a polar aprotic solvent (e.g., DMF).

Q. Optimization Tips :

- Monitor reaction temperature (60–80°C for Friedel-Crafts) and stoichiometry (1:1.2 molar ratio of aromatic substrate to acetyl chloride).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. Q2. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Confirm the presence of the dibenzylamino group (δ 3.8–4.2 ppm for N-CH₂ protons) and acetyl resonance (δ 2.6 ppm for CH₃) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₃NO, exact mass 329.1780).

- HPLC : Assess purity (>95% for biological assays) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. Q3. How does the dibenzylamino group influence the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer: The electron-donating dibenzylamino group activates the phenyl ring toward electrophilic attack, directing substituents to the para position. For example:

- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at the para position. Kinetic studies show 80% yield under controlled conditions .

- Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity (e.g., DMSO vs. DCM) or competing resonance effects. Validate via DFT calculations .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often stem from assay variability or impurities. Mitigation strategies:

Reproducibility Checks : Replicate assays across multiple labs (e.g., anti-inflammatory activity in RAW 264.7 cells vs. primary macrophages) .

Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity .

Structural Analog Comparison : Compare with 1-(3-(diethylamino)phenyl)ethanone to isolate the role of the dibenzyl group .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding affinity for targets like cyclooxygenase-2 (COX-2). The dibenzylamino group shows hydrophobic interactions in the active site .

QSAR Models : Correlate substituent electronegativity with IC₅₀ values. For example, electron-withdrawing groups at the phenyl ring reduce COX-2 inhibition .

Critical Analysis of Evidence Limitations

- Synthesis Gaps : and describe analogous acylation methods but lack specifics on dibenzylamino handling.

- Biological Data : Most studies focus on precursors (e.g., ); direct bioactivity data for the target compound is sparse.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.